N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring and a benzotriazinone moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the benzotriazinone group. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of the triazole and benzotriazinone moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21N7O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C17H21N7O2/c1-11(2)10-14-18-17(22-21-14)19-15(25)8-5-9-24-16(26)12-6-3-4-7-13(12)20-23-24/h3-4,6-7,11H,5,8-10H2,1-2H3,(H2,18,19,21,22,25) |
InChI Key |
LGORONLXEZGXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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